Prenylamine gluconate is a calcium channel blocker derived from prenylamine, which is classified as an amphetamine. Initially introduced in the 1960s for treating angina pectoris, it functions primarily by inhibiting calcium transport in cardiac muscle and has been linked to significant cardiac side effects, leading to its withdrawal from the market in 1988. The compound's molecular structure is characterized by a complex arrangement that influences its pharmacological effects.
The compound is synthesized from prenylamine, a slow calcium channel blocker that interacts with calmodulin and myosin light-chain kinase to exert its effects on cardiac tissue. The primary source of information regarding prenylamine gluconate includes scientific literature, drug databases, and chemical registries such as DrugBank and the National Center for Biotechnology Information.
Prenylamine gluconate is classified under the following categories:
The synthesis of prenylamine gluconate typically involves the reaction of prenylamine with gluconic acid or its derivatives. The process can be detailed as follows:
The synthesis may utilize various catalysts or solvents to enhance yield and purity. Specific conditions such as temperature, reaction time, and concentration of reactants significantly affect the outcome.
The molecular formula of prenylamine gluconate is , indicating its composition includes both the prenylamine moiety and gluconate. The structural representation can be derived from its InChI:
Key data points related to its molecular structure include:
Prenylamine gluconate undergoes various chemical reactions typical of esters and amines. Key reactions include:
The stability of prenylamine gluconate under physiological conditions is crucial for its potential therapeutic applications. The presence of functional groups allows for further derivatization if needed.
Prenylamine gluconate primarily exerts its effects through:
Research indicates that prenylamine has a significant affinity for cardiac tissue compared to other tissues, which enhances its efficacy in treating angina but also contributes to adverse effects like QT interval prolongation.
Prenylamine gluconate has been primarily studied for its potential applications in:
Despite its withdrawal from clinical use due to safety concerns, understanding its properties continues to inform research on safer alternatives within the same pharmacological class.
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9